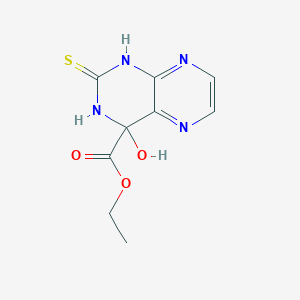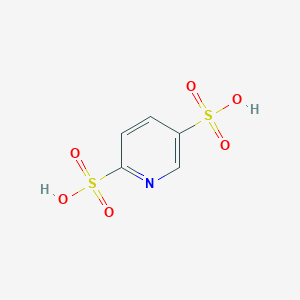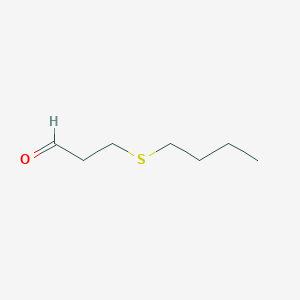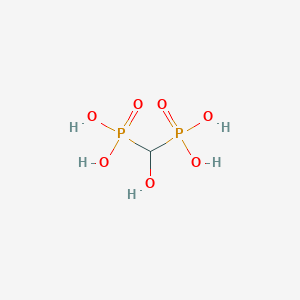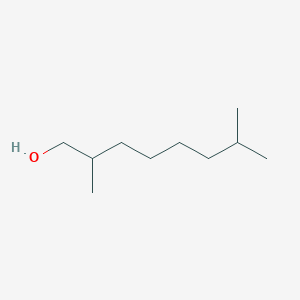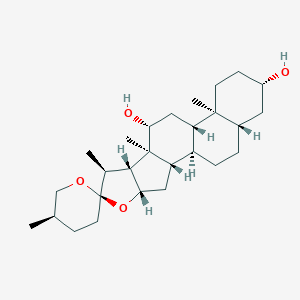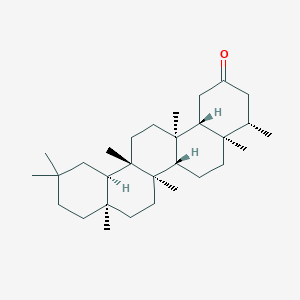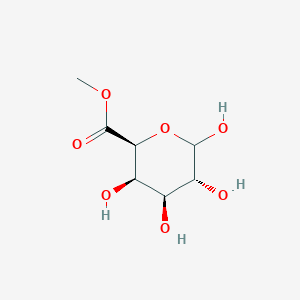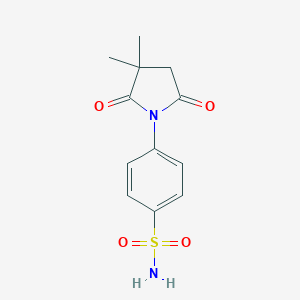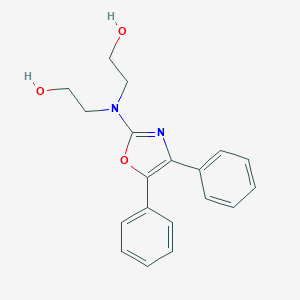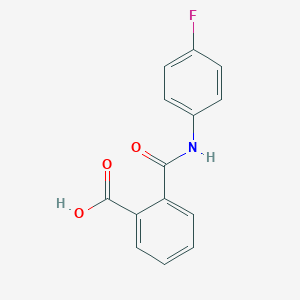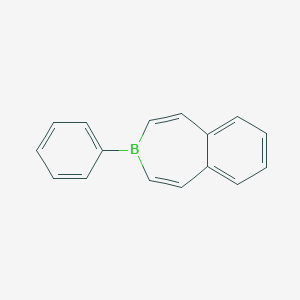
3-Phenyl-3H-3-benzoborepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taurodeoxycholic acid sodium salt hydrate is a bile acid derived from deoxycholic acid. It is formed in the liver by conjugating deoxycholate with a taurine group, commonly found in the form of a sodium salt . This compound is known for its detergent activity and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of taurodeoxycholic acid sodium salt hydrate involves the conjugation of deoxycholic acid with taurine. The process typically includes the following steps:
Conjugation: Deoxycholic acid is reacted with taurine in the presence of a coupling agent.
Industrial Production Methods
Industrial production methods for taurodeoxycholic acid sodium salt hydrate are similar to laboratory synthesis but on a larger scale. The process involves:
Large-scale Conjugation: Using industrial reactors to conjugate deoxycholic acid with taurine.
Purification and Crystallization: Employing large-scale crystallization techniques to purify the product.
Chemical Reactions Analysis
Types of Reactions
Taurodeoxycholic acid sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives.
Scientific Research Applications
Taurodeoxycholic acid sodium salt hydrate has a wide range of scientific research applications:
Chemistry: Used as an anionic detergent for protein solubilization.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its cholagogue and choleretic activities, which stimulate bile flow.
Industry: Utilized in the isolation of membrane proteins, including inner mitochondrial membrane proteins.
Mechanism of Action
The mechanism of action of taurodeoxycholic acid sodium salt hydrate involves its interaction with bile acid receptors and transporters. It activates pathways such as the TGR5 and S1PR2 pathways, influencing various cellular processes . The compound’s detergent properties also play a role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
Taurochenodeoxycholic acid: Another bile acid with similar molecular structure and properties.
Tauroursodeoxycholic acid: Known for its neuroprotective and anti-apoptotic effects.
Taurocholic acid: A bile acid with a different hydroxylation pattern.
Uniqueness
Taurodeoxycholic acid sodium salt hydrate is unique due to its specific activation of the TGR5 and S1PR2 pathways, which are not as prominently activated by other similar bile acids . Its detergent properties also make it particularly useful in protein solubilization and membrane protein isolation .
Properties
CAS No. |
16703-13-2 |
|---|---|
Molecular Formula |
C16H13B |
Molecular Weight |
216.1 g/mol |
IUPAC Name |
3-phenyl-3-benzoborepine |
InChI |
InChI=1S/C16H13B/c1-2-8-16(9-3-1)17-12-10-14-6-4-5-7-15(14)11-13-17/h1-13H |
InChI Key |
XEJIFQKEOWMUDF-UHFFFAOYSA-N |
SMILES |
B1(C=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Canonical SMILES |
B1(C=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Synonyms |
3-Phenyl-3H-3-benzoborepin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





